![molecular formula C10H8N2O2 B2835089 3-Aminoquinoline-8-carboxylic acid CAS No. 1799412-39-7](/img/structure/B2835089.png)
3-Aminoquinoline-8-carboxylic acid
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Overview
Description
“3-Aminoquinoline-8-carboxylic acid” is an organic compound that belongs to the class of quinoline derivatives . It has a molecular weight of 188.19 .
Synthesis Analysis
The synthesis of quinoline derivatives has been widely studied. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, the condensation of primary aryl amine with b-diketone in acid catalysis, followed by ring closure of a Schiff base, affords quinoline .Molecular Structure Analysis
The molecular structure of “3-Aminoquinoline-8-carboxylic acid” is represented by the InChI code1S/C10H8N2O2/c11-8-3-1-2-6-4-7 (10 (13)14)5-12-9 (6)8/h1-5H,11H2, (H,13,14)
. This indicates that the compound has a benzene ring fused with a pyridine moiety . Physical And Chemical Properties Analysis
“3-Aminoquinoline-8-carboxylic acid” is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .Scientific Research Applications
- Applications :
C–H Functionalization and Activation
Drug Discovery and Medicinal Chemistry
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3-Aminoquinoline-8-carboxylic acid, a derivative of quinoline, has been found to exhibit a broad spectrum of bioactivities . Some quinolone-3-carboxylic acids have been synthesized as HIV-1 integrase inhibitors , suggesting that 3-Aminoquinoline-8-carboxylic acid might have similar targets.
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms of action . For instance, some quinolone-3-carboxylic acids inhibit HIV-1 integrase, a key enzyme in the life cycle of HIV . This suggests that 3-Aminoquinoline-8-carboxylic acid might interact with its targets in a similar manner, leading to changes in the biological functions of these targets.
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their broad spectrum of bioactivities . For instance, quinoline derivatives that inhibit HIV-1 integrase would affect the viral replication pathway . The downstream effects of such interactions could include the inhibition of viral replication and the prevention of new infections.
Result of Action
Given the broad spectrum of bioactivities exhibited by quinoline derivatives , the effects of 3-Aminoquinoline-8-carboxylic acid could include the inhibition of microbial growth, the prevention of viral replication, and the modulation of various cellular processes.
properties
IUPAC Name |
3-aminoquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDHULZQCXAVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoquinoline-8-carboxylic acid |
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